![molecular formula C18H14F3N3O2S B2503067 2-(4-甲氧基苯基)-8-甲基-2-(三氟甲基)-3H-[1,3,5]三嗪并[2,1-b][1,3]苯并噻唑-4-酮 CAS No. 380347-21-7](/img/structure/B2503067.png)

2-(4-甲氧基苯基)-8-甲基-2-(三氟甲基)-3H-[1,3,5]三嗪并[2,1-b][1,3]苯并噻唑-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one" is a member of the benzothiazole family, which is known for its diverse biological activities, including antitumor properties. Benzothiazoles have been extensively studied for their potential in cancer therapy due to their selective growth inhibitory properties against human cancer cell lines . Additionally, benzothiazoles have been explored for their use in fluorescent probes due to their sensitivity to pH changes and selectivity in metal cation binding . The structural features of benzothiazoles, such as the presence of a triazine ring, have also been associated with DNA binding capabilities, which may contribute to their antiproliferative effects .

Synthesis Analysis

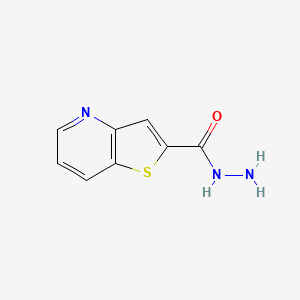

The synthesis of benzothiazole derivatives often involves cyclization reactions, such as the Jacobsen cyclization, to form the core benzothiazole structure . Modifications to this process have allowed for the synthesis of various fluorinated benzothiazoles with potent cytotoxic effects . Additionally, multicomponent condensation reactions have been employed to create derivatives of benzothiazoles, such as the thiadiazolo[3,2-a][1,3,5]triazine derivatives . The synthesis of these compounds is crucial for the development of new drugs with improved antitumor activities.

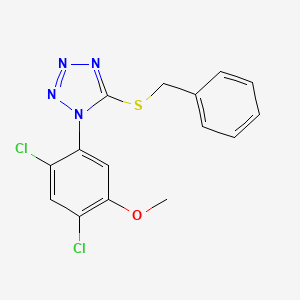

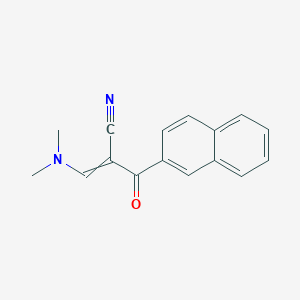

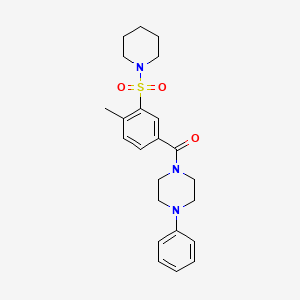

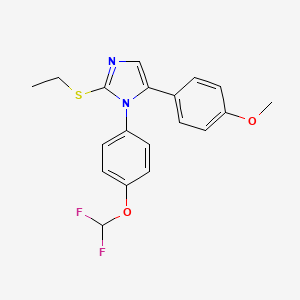

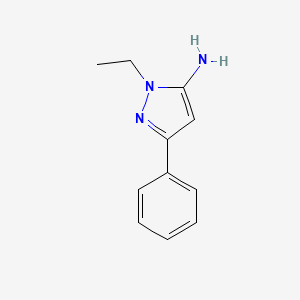

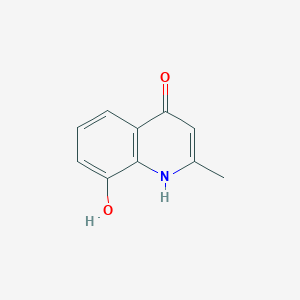

Molecular Structure Analysis

The molecular structure of benzothiazoles is characterized by the presence of a benzene ring fused to a thiazole ring, which can be further functionalized with various substituents to enhance biological activity . The introduction of fluorine atoms and methoxy groups can significantly affect the electronic properties of the molecule, potentially leading to increased potency and selectivity . Density functional theory (DFT) modeling has been used to optimize the molecular structure and predict the vibrational spectra and optical properties of benzothiazole derivatives .

Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including oxidation and substitution, to form new derivatives with different biological activities . For instance, the oxidation of hydroxyphenyl benzothiazoles can lead to the formation of compounds with potential antitumor properties . Substitution reactions, such as the replacement of a chlorine atom with secondary cyclic amines, can yield compounds with antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles, such as solubility, acidity, and fluorescence, are influenced by their molecular structure and substituents . These properties are essential for the application of benzothiazoles in drug development and as fluorescent probes. The optical properties, including optical band gaps and absorption indices, are particularly important for the potential use of benzothiazoles in optoelectronic applications .

科学研究应用

抗菌应用

一些三嗪和苯并噻唑化合物的衍生物已被合成并测试其抗菌活性。这些化合物,包括由涉及酯乙氧羰基腙和使用 4-甲氧基苯甲醛的伯胺或席夫碱衍生物的反应合成的化合物,已经显示出对测试微生物的中等至良好的抗菌活性(Bektaş 等人,2007)。这表明在开发新的抗菌剂方面具有潜在的应用。

抗癌研究

苯并噻唑衍生物也因其抗癌特性而受到研究。新的苯并噻吩[3,2-d]-1,2,3-三嗪及其前体被设计和合成,显示出对 HeLa 细胞的显着抗增殖作用。这些化合物通过沟槽结合与 DNA 相互作用,表明其抗癌活性的机制(Lauria 等人,2014)。这突出了苯并噻唑衍生物在癌症治疗研究中的潜力。

传感荧光探针

苯并噁唑和苯并噻唑类似物的合成已作为荧光探针进行探索。由于氟苯酚部分的高酸性,这些化合物已显示出对 pH 变化敏感且选择性地感测金属阳离子,如镁和锌。这表明它们在开发用于生物医学和环境监测的灵敏和选择性传感器方面具有潜在应用(Tanaka 等人,2001)。

缓蚀

苯并噻唑衍生物也因其在酸性环境中对钢的缓蚀抑制作用而受到研究。这些化合物提供了更高的抑制效率和额外的稳定性,表明它们在保护金属免受腐蚀方面的应用,这对于延长工业应用中金属结构的使用寿命至关重要(Hu 等人,2016)。

作用机制

Target of Action

Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

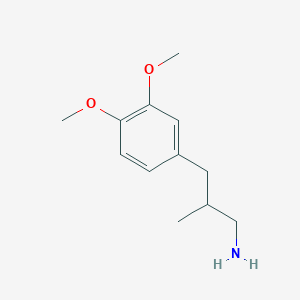

Mode of Action

It’s known that the substitution of nitro and methoxy groups at the 4th position of the phenyl ring can improve the antibacterial action . This suggests that the compound may interact with its targets through these functional groups, leading to changes in their activity.

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have effects such as reducing inflammation, relieving pain, inhibiting microbial growth, and potentially exhibiting cytotoxic effects on tumor cells .

未来方向

属性

IUPAC Name |

2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S/c1-10-3-8-13-14(9-10)27-16-23-17(18(19,20)21,22-15(25)24(13)16)11-4-6-12(26-2)7-5-11/h3-9H,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJVFAQSWPRIHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C(=O)NC(N=C3S2)(C4=CC=C(C=C4)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502990.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)

![2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2502993.png)

![4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline](/img/structure/B2502994.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)